molecular formula C16H23FN2O5 B4074023 1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid

1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4074023
M. Wt: 342.36 g/mol
InChI Key: PFJWWEBUEBUUFF-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Fluorophenoxy)butyl]piperazine typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane to form 4-(2-fluorophenoxy)butyl bromide. This intermediate is then reacted with piperazine to yield 1-[4-(2-fluorophenoxy)butyl]piperazine. The final product is obtained by reacting this compound with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Fluorophenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenoxy)butyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity, while the piperazine moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[4-(2-Chlorophenoxy)butyl]piperazine
  • 1-[4-(2-Bromophenoxy)butyl]piperazine
  • 1-[4-(2-Methylphenoxy)butyl]piperazine

Comparison: 1-[4-(2-Fluorophenoxy)butyl]piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.C2H2O4/c15-13-5-1-2-6-14(13)18-12-4-3-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h1-2,5-6,16H,3-4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJWWEBUEBUUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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